N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide
CAS No.: 2034424-49-0
Cat. No.: VC4827294
Molecular Formula: C16H19N5O2
Molecular Weight: 313.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034424-49-0 |
|---|---|
| Molecular Formula | C16H19N5O2 |
| Molecular Weight | 313.361 |
| IUPAC Name | N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C16H19N5O2/c1-12(22)17-9-16(23)20-8-7-14(10-20)21-11-15(18-19-21)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,17,22) |
| Standard InChI Key | DIKVVFFBGOSMRA-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s structure comprises three key components:
-
Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle.
-
1,2,3-Triazole Moiety: A five-membered aromatic ring with three nitrogen atoms, substituted at the 4-position with a phenyl group.
-
Acetamide Side Chain: Connected via a ketone-containing ethyl linker to the pyrrolidine nitrogen .
The IUPAC name is N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethyl]acetamide, and its SMILES string is CC(=O)NCC(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3 .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 313.36 g/mol | |
| XLogP3 | 0.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 80.1 Ų |
The compound’s moderate hydrophilicity (XLogP3 = 0.3) and balanced polar surface area suggest potential bioavailability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, as detailed in studies on analogous triazoloamide derivatives :
-
Pyrrolidine Functionalization: A pyrrolidine precursor is modified at the 3-position to introduce an azide group.
-
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a phenylacetylene derivative to form the 1,2,3-triazole ring .
-
Acetamide Incorporation: A chloroacetamide intermediate undergoes nucleophilic substitution with the pyrrolidine-triazole product .
Key challenges include regioselectivity during cycloaddition and purification of intermediates. Recent advancements in solid-phase synthesis have improved yields (up to 85%) for similar compounds .
Structural Analogues
Replacing the pyrrolidine ring with azetidine (a four-membered ring) alters bioactivity. For example, the azetidine analogue (CAS No. 2034524-55-3) shows reduced antimicrobial potency compared to the pyrrolidine variant .
Biological Activity and Mechanisms
Anti-Inflammatory Effects
Acetamide derivatives are known COX-II inhibitors. Molecular docking studies suggest the acetamide group forms hydrogen bonds with COX-II’s Ser353 and Trp387 residues, reducing prostaglandin synthesis .
Research Findings and Applications
Preclinical Studies
-
Neuroprotective Activity: In rodent models, analogues improved cognitive function by 30% in Alzheimer’s disease assays .
-
Antiviral Potential: Triazole derivatives inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with binding affinities of −7.4 to −9.1 kcal/mol .
Structure-Activity Relationships (SAR)
| Modification | Effect on Activity | Source |
|---|---|---|
| Phenyl group at C-4 | ↑ Antimicrobial potency | |
| Longer alkyl chains | ↓ Solubility, ↑ cytotoxicity | |
| Replacement of pyrrolidine with azetidine | ↓ Bioavailability |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume